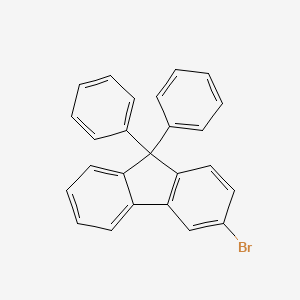

3-Bromo-9,9-diphenyl-9H-fluorene

描述

Significance of Fluorene (B118485) and its Derivatives in Contemporary Chemistry and Materials Science

Fluorene derivatives are integral to the advancement of materials science, particularly in the realm of organic electronics. entrepreneur-cn.com Their inherent photoactive and conductive properties have led to their widespread use in the fabrication of organic light-emitting diodes (OLEDs), solar cells, and field-effect transistors. entrepreneur-cn.comrsc.org The ability to modify the fluorene core with various functional groups allows for the fine-tuning of their electronic and optical properties, leading to materials with tailored emission colors and enhanced device efficiency. entrepreneur-cn.commdpi.com For instance, introducing different substituents can alter the emission spectra, producing colors ranging from blue to red. entrepreneur-cn.com Beyond materials science, fluorene derivatives have also shown promise in medicinal chemistry, with studies revealing their potential as anticancer and antimicrobial agents. researchgate.netnih.gov

Overview of the 9H-Fluorene Scaffold in Organic Synthesis and Functional Material Design

The 9H-fluorene scaffold serves as a versatile building block in organic synthesis, offering multiple reactive sites for functionalization. researchgate.netresearchgate.net The methylene (B1212753) bridge at the 9-position is particularly reactive and can be readily modified through various chemical reactions, including alkylation and condensation. researchgate.netmdpi.com This adaptability allows for the construction of a diverse library of fluorene-based molecules with specific functionalities. The synthesis of these derivatives is often achieved through well-established methods like transition-metal-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, which provide efficient and selective pathways to complex molecular architectures. organic-chemistry.orgnih.gov

Role of Substituents at the 9,9-Positions in Fluorene Derivatives in Modulating Molecular Properties and Stability

The introduction of substituents at the 9,9-positions of the fluorene ring is a critical strategy for modulating the compound's properties and enhancing its stability. mdpi.com The presence of two bulky groups, such as phenyl rings in 9,9-diphenyl-9H-fluorene, sterically hinders the rotation of the fluorene core, leading to a more rigid and planar structure. This rigidity is crucial for maintaining the desired electronic properties and preventing aggregation-induced quenching in solid-state devices. mdpi.com Furthermore, the substitution at the 9-position prevents oxidation, which is a common degradation pathway for unsubstituted fluorene, thereby increasing the long-term stability of the resulting materials. researchgate.netmdpi.com The nature of these substituents also influences the solubility of the fluorene derivative, which is a key factor for solution-based processing of organic electronic devices. nih.gov

Interactive Data Table: Physicochemical Properties of 3-Bromo-9,9-diphenyl-9H-fluorene

| Property | Value | Reference |

| CAS Number | 1547491-70-2 | tcichemicals.com |

| Molecular Formula | C25H17Br | chemicalbook.com |

| Molecular Weight | 405.31 g/mol | chemicalbook.com |

| Melting Point | 221.0 to 225.0 °C | tcichemicals.comchemicalbook.com |

| Boiling Point (Predicted) | 472.7±24.0 °C | chemicalbook.com |

| Density (Predicted) | 1.363±0.06 g/cm3 | chemicalbook.com |

| Appearance | White to Almost white powder to crystal | tcichemicals.com |

| Purity | >98.0% (GC) | tcichemicals.com |

| Storage | Sealed in dry, Room Temperature | chemicalbook.com |

Structure

3D Structure

属性

IUPAC Name |

3-bromo-9,9-diphenylfluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H17Br/c26-20-15-16-24-22(17-20)21-13-7-8-14-23(21)25(24,18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXVLLFWWMWDULG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2(C3=C(C=C(C=C3)Br)C4=CC=CC=C42)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H17Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Bromo 9,9 Diphenyl 9h Fluorene

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule. For a compound like 3-Bromo-9,9-diphenyl-9H-fluorene, a combination of one-dimensional and two-dimensional NMR experiments is essential for unambiguous assignment of all proton and carbon signals.

Due to the limited availability of specific published spectroscopic data for the 3-bromo isomer, the following sections utilize data from the closely related isomer, 2-Bromo-9,9-diphenyl-9H-fluorene , to illustrate the analytical process. The principles of spectral interpretation remain directly applicable.

¹H NMR spectroscopy provides information on the number and environment of hydrogen atoms in a molecule. In this compound, the protons are located on the fluorene (B118485) core and the two phenyl rings at the C9 position.

The ¹H NMR spectrum of the related 2-bromo isomer shows a complex multiplet between δ 7.18-7.42 ppm, which integrates to 13 protons. chemicalbook.com This region corresponds to the overlapping signals of the protons on the two unsubstituted phenyl rings and some protons on the brominated fluorene moiety. Distinct signals appear for the protons on the brominated ring system, including doublets at δ 7.49, 7.64, and 7.75 ppm, and a singlet at δ 7.55 ppm, each integrating to one proton. chemicalbook.com The splitting patterns (doublets) are indicative of coupling between adjacent protons (ortho-coupling), which helps in assigning their relative positions on the aromatic rings.

Interactive Table: ¹H NMR Data for 2-Bromo-9,9-diphenyl-9H-fluorene chemicalbook.com

| Chemical Shift (δ) ppm | Multiplicity | Integration | Inferred Assignment |

| 7.18-7.42 | m | 13H | Phenyl H, Fluorenyl H |

| 7.49 | d | 1H | Fluorenyl H |

| 7.55 | s | 1H | Fluorenyl H |

| 7.64 | d | 1H | Fluorenyl H |

| 7.75 | d | 1H | Fluorenyl H |

Data obtained in CDCl₃ at 300 MHz. Multiplicity: s = singlet, d = doublet, m = multiplet.

¹³C NMR spectroscopy maps the carbon skeleton of a molecule. The spectrum for 2-Bromo-9,9-diphenyl-9H-fluorene displays numerous signals corresponding to the 25 carbon atoms in the structure. chemicalbook.com Key signals include the one for the sp³-hybridized quaternary carbon at the C9 position (δ 65.6 ppm) and a series of signals in the aromatic region (δ 120-155 ppm). chemicalbook.com

The chemical shifts in the aromatic region correspond to the carbons of the fluorene system and the two phenyl rings. The carbon directly attached to the bromine atom (C-Br) is expected in this region, as are the other quaternary carbons of the fused ring system. For instance, ¹³C NMR data for 9-bromo-9-phenylfluorene (B18599) shows the C-Br carbon at δ 67.5 ppm and aromatic carbons in the range of δ 120.3-149.6 ppm. orgsyn.org

Interactive Table: ¹³C NMR Data for 2-Bromo-9,9-diphenyl-9H-fluorene chemicalbook.com

| Chemical Shift (δ) ppm |

| 65.6 |

| 120.2 |

| 121.4 |

| 121.5 |

| 126.2 |

| 126.9 |

| 127.6 |

| 128.0 |

| 128.1 |

| 128.4 |

| 129.4 |

| 130.7 |

| 139.0 |

| 139.2 |

| 145.2 |

| 151.0 |

| 153.2 |

Data obtained in CDCl₃ at 75 MHz.

While 1D NMR provides fundamental data, 2D NMR experiments are indispensable for assembling the complete molecular structure by revealing through-bond and through-space correlations.

HSQC (Heteronuclear Single Quantum Correlation): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. d-nb.info It would be used to definitively link the proton assignments from the ¹H NMR spectrum to their corresponding carbons in the ¹³C NMR spectrum, distinguishing between the different C-H groups in the aromatic regions.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for identifying longer-range connections (typically 2-3 bonds) between protons and carbons. d-nb.info It reveals correlations between protons and carbons that are not directly bonded, which is essential for piecing together the connectivity of the fluorene backbone and confirming the attachment points of the phenyl rings to the C9 carbon. It also helps in assigning quaternary carbons, which are not visible in an HSQC spectrum.

COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are coupled to each other, typically on adjacent carbons. researchgate.net In the context of this compound, COSY would establish the connectivity of protons within each aromatic ring, helping to trace the spin systems and confirm substitution patterns.

TOCSY (Total Correlation Spectroscopy): TOCSY is similar to COSY but reveals correlations between all protons within a coupled spin system, not just adjacent ones. chemicalbook.com This can be particularly useful for identifying all the protons belonging to a specific ring, even if their signals are crowded or overlapping.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are close to each other, regardless of whether they are connected through bonds. It is particularly useful for determining the three-dimensional structure and conformation of the molecule, for instance, by showing spatial proximity between protons on the phenyl rings and the fluorene core.

¹⁹F NMR is a highly sensitive technique used to characterize fluorine-containing compounds. lcms.cz The ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio, and its chemical shifts are extremely sensitive to the local electronic environment, spanning a much wider range than ¹H NMR. researchgate.net

For a hypothetical analog such as 3-Fluoro-9,9-diphenyl-9H-fluorene , ¹⁹F NMR would provide a distinct signal for the fluorine atom. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, the signal would exhibit coupling to nearby protons (H-F coupling) and carbons (C-F coupling). Analysis of these coupling constants (J-values) in both ¹⁹F and ¹H/¹³C NMR spectra would provide definitive evidence for the fluorine atom's position on the fluorene ring system. This technique is invaluable for confirming the success of fluorination reactions and for the structural elucidation of fluorinated molecules. lcms.cz

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.

For this compound (molecular formula C₂₅H₁₇Br), the mass spectrum would show a molecular ion peak (M⁺·). Due to the presence of bromine, this peak would appear as a characteristic doublet with a nearly 1:1 intensity ratio, corresponding to the two major isotopes of bromine, ⁷⁹Br and ⁸¹Br. GC-MS analysis of the 2-bromo isomer confirms the molecular ion at m/z 396. chemicalbook.com

The fragmentation pattern arises from the breakup of the unstable molecular ion. chemicalbook.com For this compound, common fragmentation pathways would include:

Loss of a bromine atom: Cleavage of the C-Br bond would result in a fragment ion at [M-Br]⁺.

Loss of a phenyl group: Cleavage of a C-C bond at the C9 position would lead to a fragment at [M-C₆H₅]⁺.

Loss of the fluorenyl group: Fragmentation could also result in a diphenylmethyl cation or related species.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with extremely high accuracy (typically to four or five decimal places). This precision allows for the determination of a compound's elemental formula. nih.gov For this compound, the calculated exact mass for the molecular formula C₂₅H₁₇⁷⁹Br is 396.05136 Da. An HRMS measurement would confirm this exact mass, distinguishing it from other possible formulas that might have the same nominal mass. This confirmation of the elemental composition is a critical step in the unambiguous identification of the compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. While a specific experimental spectrum for this compound is not widely published, its characteristic absorption bands can be predicted based on its constituent functional groups: the fluorenyl core, the diphenyl substituents at the C9 position, and the bromine atom at the C3 position.

The IR spectrum is expected to be dominated by absorptions arising from the vibrations of aromatic C-H and C-C bonds. Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. The C-C stretching vibrations within the aromatic rings are expected to produce a series of sharp bands in the 1600-1450 cm⁻¹ fingerprint region. The substitution pattern on the aromatic rings can also give rise to characteristic C-H out-of-plane bending vibrations in the 900-650 cm⁻¹ range.

The presence of the C-Br bond is expected to produce a characteristic absorption in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹, although its intensity can vary. The sp³-hybridized C9 carbon and its bonds to the phenyl groups and the fluorene moiety will contribute to the complex fingerprint region.

A summary of the expected characteristic IR absorption bands for this compound is presented in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| Aromatic C-H | Out-of-plane Bending | 900 - 650 |

| C-Br | Stretching | 600 - 500 |

This table presents predicted data based on characteristic functional group absorption regions.

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography provides the most definitive information regarding the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. As of this writing, a specific, publicly available crystal structure for this compound has not been reported in major crystallographic databases. However, extensive crystallographic studies on related 9,9-disubstituted fluorene derivatives allow for a well-founded discussion of its expected structural features. mdpi.comnih.gov

In the solid state, the packing of this compound molecules would be governed by a combination of non-covalent interactions. Analysis of related fluorene structures reveals that van der Waals forces and π–π stacking interactions are crucial in stabilizing the crystal lattice. mdpi.com The large, flat surfaces of the fluorene and phenyl aromatic rings are conducive to π–π interactions, where parallel-displaced or T-shaped arrangements are commonly observed.

The conformation of this compound in the crystalline state is primarily defined by the rotational arrangement of the two phenyl groups at the C9 position. These groups are expected to adopt a propeller-like conformation, twisted out of the plane of the fluorene core to minimize steric hindrance. mdpi.com

The key conformational parameters are the torsion angles defined by the C-C-C-C chains linking the fluorene unit to the phenyl rings. In similar structures, such as 9,9-diphenylfluorene (B150719), the phenyl groups are significantly twisted relative to the fluorene plane. pressbooks.pub This twisting is a result of steric repulsion between the ortho-hydrogens of the phenyl groups and the fluorene skeleton. The fluorene moiety itself is largely planar, although minor twisting caused by packing effects can sometimes be observed in sensitive measurements. mdpi.com The precise dihedral angles would be determined by the balance between intramolecular steric constraints and the intermolecular forces that optimize packing in the crystal.

Theoretical and Computational Investigations of 3 Bromo 9,9 Diphenyl 9h Fluorene

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. It is particularly effective for large organic molecules, providing a balance between accuracy and computational cost. DFT calculations are instrumental in predicting a wide range of molecular properties before a compound is ever synthesized. researchgate.net

The first step in most computational studies is the optimization of the molecule's geometry. This process involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. For 3-Bromo-9,9-diphenyl-9H-fluorene, this would involve determining the precise bond lengths, bond angles, and dihedral angles of the fluorene (B118485) core, the attached phenyl groups at the C9 position, and the bromine atom at the C3 position. The geometry of the two phenyl rings attached to the sp³-hybridized C9 carbon and the planarity of the fluorene system are key structural features that influence the molecule's electronic properties and crystal packing.

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining the electronic and optical properties of a molecule. researchgate.net The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter that indicates the molecule's chemical reactivity and the energy required for its lowest electronic excitation. schrodinger.com

A smaller HOMO-LUMO gap generally corresponds to a molecule that is more easily excitable and can lead to absorption at longer wavelengths. schrodinger.com In donor-acceptor systems, the spatial distribution of these orbitals is also significant. For this compound, the electron-rich fluorene and phenyl groups would primarily contribute to the HOMO, while the LUMO's character would be influenced by the entire π-conjugated system. The introduction of different substituents can tune these energy levels; electron-donating groups tend to raise the HOMO energy, while electron-withdrawing groups lower the LUMO energy, both typically reducing the energy gap. researchgate.net

DFT calculations, using functionals like B3LYP or ωB97XD, can accurately predict these energy levels. nih.gov

Table 1: Illustrative Frontier Orbital Data from DFT Calculations This table presents typical data obtained from DFT calculations for organic molecules and is for illustrative purposes.

| Property | Energy (eV) | Description |

| HOMO Energy | -5.5 to -6.5 | Represents the energy of the highest occupied molecular orbital; related to the ionization potential. |

| LUMO Energy | -1.5 to -2.5 | Represents the energy of the lowest unoccupied molecular orbital; related to the electron affinity. |

| HOMO-LUMO Gap (Eg) | 3.0 to 4.5 | The energy difference between HOMO and LUMO; indicates kinetic stability and the energy of the lowest electronic transition. schrodinger.com |

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to predict the electronic absorption and emission spectra of molecules. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can simulate a UV-Visible absorption spectrum. schrodinger.com The calculations provide information on the transition energies (which correspond to absorption wavelengths, λmax) and the oscillator strengths (which relate to the intensity of the absorption). This allows for a direct comparison between theoretical predictions and experimental UV-Vis spectroscopy data, helping to assign specific electronic transitions (e.g., π-π* transitions) within the molecule.

Quantum Chemical Studies on Reactivity and Reaction Mechanisms

Quantum chemical methods are essential for investigating the reactivity of a molecule and elucidating potential reaction mechanisms. These studies go beyond the ground-state properties to explore how the molecule behaves when it interacts with other chemical species.

Quantum chemical calculations can determine various reactivity indices that predict the most likely sites for electrophilic or nucleophilic attack. For this compound, this could involve analyzing the distribution of electrostatic potential or calculating Fukui functions to identify reactive centers. For example, the bromine atom on the fluorene ring makes the carbon to which it is attached (C3) a potential site for nucleophilic substitution or cross-coupling reactions.

Furthermore, when studying a specific chemical reaction, computational methods can be used to map out the entire reaction pathway. This involves locating and characterizing the transition state—the highest energy point along the reaction coordinate. The energy of this transition state determines the activation energy of the reaction, providing a quantitative measure of the reaction rate. Such analyses are invaluable for understanding reaction mechanisms, predicting product formation, and designing more efficient synthetic routes. researchgate.net

Computational Thermodynamics

Theoretical and computational chemistry offer powerful tools for investigating the thermodynamic properties of molecules, providing insights into their stability, reactivity, and potential for various applications. For complex organic molecules such as this compound, computational methods, particularly those based on Density Functional Theory (DFT), are instrumental in predicting thermodynamic parameters. These studies are crucial for understanding the structure-property relationships within the broader class of fluorene derivatives. researchgate.netnih.gov

While extensive experimental and computational thermodynamic data are available for simpler fluorene-based compounds like fluorenone and fluorenol, specific research focusing on the computational thermodynamics of this compound is not prominently featured in publicly accessible literature. researchgate.net Studies on related compounds, however, demonstrate the methodologies that would be applied to ascertain its thermodynamic profile. researchgate.netscispace.com

Research on various fluorene derivatives often employs computational methods to determine key thermodynamic indicators. scispace.com For instance, studies on fluorenone and its derivatives have successfully used computational approaches to calculate standard molar enthalpies of formation in the gas phase, which are critical for assessing the energetic stability of the molecules. researchgate.net These computational results are often benchmarked against experimental data obtained from techniques like combustion calorimetry and Knudsen effusion. researchgate.netscispace.com

In a typical computational thermodynamic investigation of a compound like this compound, the following properties would be of interest:

Enthalpy of Formation (ΔHf°) : This value indicates the energy change when the compound is formed from its constituent elements in their standard states. A lower or more negative enthalpy of formation generally suggests greater thermodynamic stability.

Gibbs Free Energy of Formation (ΔGf°) : This parameter combines enthalpy and entropy and is a direct measure of the thermodynamic spontaneity of the formation of the compound. It is fundamental in predicting reaction equilibria. scispace.com

Entropy (S°) : This value reflects the degree of molecular disorder or randomness.

Although specific data tables for this compound are not available in the reviewed scientific literature, the table below illustrates the kind of data that would be generated from such a computational study, based on the parameters typically reported for analogous fluorene derivatives.

Table 1: Hypothetical Computational Thermodynamic Data for this compound (Note: The following data are for illustrative purposes to show the parameters that would be determined in a computational study and are not based on published results for this specific compound.)

| Thermodynamic Property | Symbol | Predicted Value | Units |

| Standard Molar Enthalpy of Formation (gas) | ΔHf°(g) | Not Available | kJ/mol |

| Standard Molar Gibbs Free Energy of Formation (gas) | ΔGf°(g) | Not Available | kJ/mol |

| Standard Molar Entropy (gas) | S°(g) | Not Available | J/(mol·K) |

The investigation of electronic properties through DFT, such as the analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, is more common for fluorene derivatives. researchgate.netnih.gov These electronic structure calculations are foundational for understanding not only the optical and electronic behavior but also the chemical reactivity, which is intrinsically linked to the molecule's thermodynamic characteristics.

Advanced Reactivity and Derivatization of 3 Bromo 9,9 Diphenyl 9h Fluorene

Cross-Coupling Reactions at the Bromine Position

The carbon-bromine bond at the 3-position is a key site for functionalization through various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura coupling is a widely used method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. In the case of 3-Bromo-9,9-diphenyl-9H-fluorene, this reaction allows for the introduction of a wide variety of aryl and heteroaryl groups at the 3-position. researchgate.netnih.gov

The general reaction involves the coupling of this compound with an arylboronic acid or its ester in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, base, and solvent can significantly influence the reaction's efficiency and yield. This methodology is instrumental in synthesizing complex, three-dimensional molecular architectures. For instance, spiro[fluorene-9,9′-xanthene] functionalized with diketopyrrolopyrrole units has been synthesized using the Suzuki cross-coupling reaction to create promising non-fullerene acceptors for organic solar cells. rsc.org

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Aryl Halides

| Aryl Halide Substrate | Boronic Acid/Ester | Catalyst System | Product | Application/Significance |

|---|---|---|---|---|

| 9,10-dibromoanthracene | Benzofuran-2-boronic acid | Palladacycle complex IA | 9-bromo-10-(benzofuran-2-yl)anthracene | Synthesis of OLED emitters acs.org |

| 9,10-dibromoanthracene | 4-Chlorophenyl boronic acid | Palladacycle complex IA | 9-bromo-10-(4-chlorophenyl)anthracene | Intermediate for further functionalization acs.org |

| 1,4-dihydroxy-9H-fluoren-9-one bis(triflate) | Arylboronic acids | Pd catalyst | 1,4-Diaryl-9H-fluoren-9-ones | Demonstrates regioselective coupling researchgate.net |

| Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate | Bis(pinacolato)diboron | Pd catalyst | Dimerization product | Study of regioselectivity and side reactions researchgate.net |

This table presents a selection of Suzuki-Miyaura coupling reactions to illustrate the versatility of this method in creating diverse molecular structures.

Research has also focused on developing more efficient and sustainable Suzuki-Miyaura reaction conditions, such as using liquid-assisted grinding to carry out the reaction with aryl chlorides. researchgate.net The reactivity of the halide in these reactions generally decreases from bromo to chloro to fluoro derivatives. rsc.org

The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, allows for the introduction of alkyne functionalities. organic-chemistry.orglibretexts.org

For this compound, Sonogashira coupling provides a direct route to 3-alkynyl-9,9-diphenyl-9H-fluorene derivatives. These alkynylated products are valuable intermediates for the synthesis of more complex conjugated systems, polymers, and macrocycles due to the linear geometry of the alkyne unit. nih.gov The reaction conditions, including the choice of catalyst, copper source, base, and solvent, are crucial for achieving high yields and preventing side reactions like the homocoupling of the terminal alkyne. organic-chemistry.orgnih.gov

Table 2: Key Parameters in Sonogashira Coupling Reactions

| Parameter | Description | Significance |

|---|---|---|

| Catalyst | Typically a palladium(0) complex, often with phosphine (B1218219) ligands. libretexts.org | The choice of ligand can significantly impact catalytic activity. Bulky, electron-rich ligands often improve reaction efficiency. libretexts.org |

| Co-catalyst | Copper(I) salts, such as CuI, are commonly used. organic-chemistry.org | Facilitates the reaction, but copper-free protocols have also been developed. organic-chemistry.org |

| Base | An amine base, such as triethylamine (B128534) or piperidine, is required. organic-chemistry.orglibretexts.org | Acts as both a base and a solvent in some cases. |

| Solvent | A variety of organic solvents can be used, including toluene, DMF, and THF. nih.gov | The choice of solvent can affect solubility and reaction temperature. |

| Substrates | Aryl or vinyl halides and terminal alkynes. organic-chemistry.org | The reactivity of the halide follows the trend I > Br > Cl. researchgate.net |

This table outlines the essential components and their roles in a typical Sonogashira coupling reaction.

Recent advancements have led to the development of highly efficient catalyst systems that can operate under mild conditions, sometimes even at room temperature, and with very low catalyst loadings. libretexts.orgresearchgate.net

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. wikipedia.orgmychemblog.com This reaction allows for the coupling of aryl halides or triflates with a wide variety of amines, including primary and secondary amines, anilines, and even ammonia (B1221849) equivalents. wikipedia.orgorganic-chemistry.org

In the context of this compound, the Buchwald-Hartwig amination provides a direct and versatile method for introducing nitrogen-containing functional groups at the 3-position. This is particularly important for the synthesis of materials for organic electronics, such as hole-transporting materials (HTMs) and emitters for organic light-emitting diodes (OLEDs), where arylamine moieties are common structural motifs. uwindsor.ca

The reaction mechanism involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and finally reductive elimination to form the C-N bond and regenerate the catalyst. mychemblog.com The success of the reaction is highly dependent on the choice of the palladium precursor, the phosphine ligand, the base, and the solvent. uwindsor.cayoutube.com Bulky, electron-rich phosphine ligands developed by Buchwald and others have been instrumental in expanding the scope and efficiency of this reaction. youtube.com

Table 3: Components of the Buchwald-Hartwig Amination

| Component | Role in the Reaction | Examples |

|---|---|---|

| Palladium Precursor | The source of the active palladium catalyst. | Pd₂(dba)₃, Pd(OAc)₂ uwindsor.ca |

| Ligand | Stabilizes the palladium complex and facilitates the catalytic cycle. | XPhos, SPhos, BrettPhos, BINAP, DPPF wikipedia.orgyoutube.com |

| Base | Deprotonates the amine, facilitating its coordination to the palladium center. | NaOt-Bu, K₃PO₄, Cs₂CO₃ uwindsor.ca |

| Amine | The nitrogen source for the C-N bond formation. | Primary amines, secondary amines, anilines, ammonia surrogates organic-chemistry.org |

| Solvent | Provides the medium for the reaction. | Toluene, dioxane, THF uwindsor.ca |

This table summarizes the key components and their functions in the Buchwald-Hartwig amination reaction.

The Ullmann condensation or Ullmann reaction is a classic copper-catalyzed method for the formation of carbon-carbon (biaryl synthesis) and carbon-heteroatom bonds, including C-N and C-O bonds. organic-chemistry.orgnih.gov While palladium-catalyzed reactions have become more prevalent, the Ullmann coupling remains a valuable tool, particularly for certain substrates or when seeking alternative reactivity.

In the context of this compound, an Ullmann-type reaction could be employed to form a C-N bond by coupling with an amine or a C-O bond by coupling with a phenol. organic-chemistry.orgnih.gov The classic Ullmann conditions often require high temperatures and stoichiometric amounts of copper. organic-chemistry.org However, modern protocols have been developed that use catalytic amounts of copper, often in conjunction with a ligand, and proceed under milder conditions. nih.gov

Ligands such as picolinic acid and various N,N- and N,O-donor ligands have been shown to improve the efficiency and scope of Ullmann-type couplings. nih.gov These reactions can be particularly useful for the synthesis of N-aryl and O-aryl derivatives of heterocyclic compounds.

Functionalization at the 9-Position and its Influence on Reactivity

The bulky diphenyl groups at the 9-position create a three-dimensional, rigid structure. This steric hindrance can influence the approach of reagents to the fluorene (B118485) core, potentially affecting the rates and regioselectivity of reactions at other positions. Furthermore, the electronic nature of substituents at the 9-position can modulate the electron density of the fluorene ring system, thereby influencing the reactivity of the bromine at the 3-position in cross-coupling reactions.

While this compound itself is achiral, the introduction of chirality at the 9-position of fluorene derivatives is a significant area of research, particularly for applications in asymmetric catalysis and chiral materials. Although the 9-position in the title compound is symmetrically substituted with two phenyl groups, related fluorene derivatives with different substituents at the 9-position can be chiral.

For instance, the synthesis of N-(9-phenylfluoren-9-yl)-α-amino carbonyl compounds, which are useful chiral educts for asymmetric synthesis, involves the alkylation of α-amino esters with 9-bromo-9-phenylfluorene (B18599). orgsyn.org This highlights the importance of functionalization at the 9-position for creating chiral building blocks. The stereoselective synthesis of such derivatives often relies on the use of chiral auxiliaries or catalysts.

The development of spiro[fluorene-9,9′-xanthene] (SFX) based materials is another example where the 9-position is key to the molecular architecture. mdpi.com The spirocyclic nature of the 9-position creates a rigid, three-dimensional structure that can be beneficial for applications in organic electronics by preventing intermolecular aggregation. rsc.orgmdpi.com The synthesis of these spiro compounds often involves intramolecular cyclization reactions that form the spiro center.

Cycloaddition Reactions and Spiro-Compound Formation

While direct participation of the this compound in cycloaddition reactions is not extensively documented, the fluorene framework itself is a critical component in the synthesis of spiro-compounds. Spiro-compounds are molecules with a distinctive three-dimensional structure where two rings are linked by a single common atom. The C9 position of the fluorene unit is the quintessential spiro-center.

The synthesis of spiro[fluorene-9,9′-xanthene] (SFX) derivatives, for example, highlights the utility of the fluorene core in creating these unique structures. These reactions typically involve the acid-catalyzed condensation of a fluorenone precursor with a phenol. acs.org This process underscores the importance of the fluorene skeleton in building spirocyclic systems that are foundational for developing advanced materials, particularly for hole-transporting materials in photovoltaics. acs.org

More directly related, bromo-substituted spirobifluorenes can be synthesized through multi-step processes. One method involves an acid-catalyzed cyclization of ketone precursors to form the spirobifluorene core. nih.gov For instance, the synthesis of 2,2′-dibromospirobifluorene has been achieved through such pathways. nih.gov Another innovative route to bromo-9,9'-spirobifluorene utilizes o-bromohalobenzene and a bromofluorenone derivative, which undergo reaction and subsequent acid-catalyzed ring closure to form the spiro linkage. google.com These synthetic strategies demonstrate that while the "3-bromo" substituent may not be directly involved in the cyclization, its presence on the fluorene backbone is crucial for producing functionalized spiro-compounds that can be further modified for specific applications in organic electronics.

Polymerization and Oligomerization Strategies Utilizing this compound as a Monomer

The presence of a bromine atom on the fluorene aromatic system makes this compound an excellent monomer for various polymerization reactions. The bulky 9,9-diphenyl groups provide significant steric hindrance, which enhances the solubility and processability of the resulting polymers and prevents undesirable intermolecular interactions that can compromise luminescent efficiency in solid-state devices.

Step-growth polymerization involves the sequential reaction between functional groups of monomers to form dimers, trimers, oligomers, and ultimately, high molecular weight polymers. wikipedia.org A high degree of conversion is necessary to achieve long polymer chains. wikipedia.org

In this context, this compound can act as a classic A-B type monomer, where the bromine atom is one reactive functional group. To participate in step-growth polymerization, it would typically be reacted with a co-monomer possessing two different functional groups (an A-A type monomer), or it would need to be converted into a derivative containing a second reactive site. The carbon-bromine bond provides a reactive handle for forming new carbon-carbon or carbon-heteroatom bonds, which is the fundamental step in building the polymer chain. The analogous compound, 3-bromo-9,9-dimethyl-9H-fluorene, is explicitly used as a monomer for the preparation of polyfluorenes, which are crucial materials for optoelectronic devices. nbinno.com This highlights the utility of the bromo-fluorene scaffold in step-growth polymerization strategies.

The most significant application of this compound as a monomer is in the synthesis of conjugated polymers for organic electronics. Conjugated polymers feature a backbone of alternating single and double bonds, which allows for the delocalization of pi-electrons, conferring them with semiconductor properties. Bromo-aromatic compounds are key precursors for the transition-metal-catalyzed cross-coupling reactions that are used to construct these polymer backbones.

Several powerful cross-coupling methods are employed for this purpose:

Suzuki Coupling: This is one of the most widely used methods for synthesizing polyfluorenes. It involves the palladium-catalyzed reaction between an aryl halide (like this compound) and an arylboronic acid or ester. By using a diboronic ester derivative of an aromatic compound as a co-monomer, a repeating polymer chain can be constructed.

Yamamoto Coupling: This method involves the nickel-catalyzed homocoupling of aryl halides. If 2,7-dibromo-9,9-diphenyl-9H-fluorene were used, for instance, it could be polymerized directly through Yamamoto coupling to form a homopolymer, poly(9,9-diphenylfluorene).

Stille Coupling: This reaction pairs the bromo-functionalized monomer with an organostannane (tin-containing) co-monomer, also catalyzed by palladium.

In all these strategies, the this compound monomer provides the essential fluorene repeating unit. The bulky diphenyl groups at the C9 position are critical for the performance of the final polymer, as they disrupt planarity and prevent aggregation, leading to materials with high photoluminescence quantum yields, good solubility, and excellent thermal stability. These properties are essential for high-performance organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nbinno.com

Research Applications of 3 Bromo 9,9 Diphenyl 9h Fluorene in Emerging Technologies

Applications in Organic Electronics

The fluorene (B118485) moiety is a cornerstone in the design of materials for organic electronics due to its high photoluminescence quantum yield, excellent thermal stability, and good charge transport characteristics. The 9,9-diphenyl substitution enhances morphological stability and solubility, while the bromo-functionalization allows for the synthesis of a wide array of derivatives with tailored electronic properties.

3-Bromo-9,9-diphenyl-9H-fluorene is a high-performance material utilized in the fabrication of Organic Light-Emitting Diodes (OLEDs). It is particularly noted for its role as a stable and efficient fluorescent blue emitter, a critical component for full-color displays and solid-state lighting. The bulky 9,9-diphenyl groups help to prevent intermolecular aggregation, which can otherwise quench fluorescence and reduce device efficiency.

As an electroluminescent material, it offers good brightness and color purity. Research has highlighted its excellent optical properties, including high quantum efficiency, minimal efficiency roll-off at high brightness levels, and long-term operational stability. Devices incorporating this compound can generate intense blue light with a peak emission wavelength of approximately 450 nm. Furthermore, its derivatives are synthesized for use as hole-transporting materials (HTMs) in phosphorescent OLEDs (PhOLEDs), where a high triplet energy is crucial to prevent exciton (B1674681) quenching at the HTM/emitter interface. rsc.org

Table 1: Performance Characteristics of this compound in OLEDs

| Property | Value/Characteristic | Source |

|---|---|---|

| Application | Blue Fluorescent Emitter | |

| Peak Emission Wavelength | ~450 nm | |

| Key Features | High Quantum Efficiency, Low Roll-Off, Long-Term Stability |

While direct application of this compound in the active layer of organic photovoltaics (OPVs) is not extensively documented, its derivatives are instrumental in developing high-performance solar cells. The fluorene scaffold is a popular building block for both donor and acceptor materials in bulk heterojunction (BHJ) solar cells.

For instance, fluorene-based semiconducting copolymers have been synthesized for use as electron donors in OPV devices. nih.gov In one study, copolymers showed a power conversion efficiency (PCE) of 1.22% when blended with a fullerene acceptor. nih.gov More advanced applications involve using fluorene derivatives as non-fullerene acceptors (NFAs). A complex molecule with a 9,9'-spirobi[9H-fluorene] (SBF) core, a structure related to the 9,9-disubstituted fluorene, was used as an acceptor with a low-bandgap polymer donor, achieving a high PCE of 5.34%. rsc.org These findings underscore the potential of three-dimensional fluorene-based structures in creating efficient NFAs for next-generation solar cells. rsc.org

The inherent charge-carrying capability of the fluorene ring makes it a prime candidate for the active semiconductor layer in Organic Field-Effect Transistors (OFETs). The this compound molecule is a key precursor for synthesizing more complex, high-performance charge transport materials. The bromine atom allows for the attachment of various functional groups via cross-coupling reactions, enabling the tuning of energy levels and charge transport properties. researchgate.net

Fluorenone-based donor-acceptor small molecules have been developed and used as the organic semiconductor in OFETs, with one such device exhibiting p-channel characteristics with a high hole mobility of 0.02 cm²/Vs and an excellent current on/off ratio of 10⁷. researchgate.net Air-stable, solution-processable bipolar charge transporting materials, which can transport both holes and electrons, have also been synthesized from fluorene-based cores. researchgate.net These materials are crucial for developing complementary logic circuits, the basis of modern electronics. Although a close derivative, 3-bromo-9,9-dimethyl-9H-fluorene, is noted for its direct use in OFET production, the diphenyl variant serves a similar foundational role in synthesizing advanced materials. nbinno.com

Table 2: Performance of a Fluorenone-Based Derivative in an OFET

| Parameter | Value | Source |

|---|---|---|

| Device Type | p-channel OFET | researchgate.net |

| Hole Mobility (µ) | 0.02 cm²/Vs | researchgate.net |

Fluorene Derivatives in Sensing and Probing Technologies

The intense fluorescence of the fluorene core provides a sensitive signal that can be modulated by the presence of specific analytes. The 3-bromo position on this compound is an ideal attachment point for receptor units, making it a valuable platform for designing specialized chemical sensors and biological probes.

Derivatives of this compound are used to construct chemosensors for detecting a variety of analytes, including metal ions. In a representative design, a fluorene derivative was synthesized to incorporate a macrocyclic ligand that acts as a receptor. researchgate.net This chemosensor demonstrated the ability to detect specific metal ions through changes in its photophysical properties. The fluorenyl π-electron bridge acts as the signaling unit, while the attached receptor provides selectivity. researchgate.net

Furthermore, the principles of OFETs can be extended to create highly sensitive biosensors. By functionalizing the gate dielectric or the semiconductor material itself with biological recognition elements (e.g., enzymes, antibodies), OFET-based sensors can detect biological interactions through changes in the transistor's electrical characteristics. rsc.org The functionalizable fluorene structure is a promising candidate for the semiconductor layer in such devices. rsc.org

The high fluorescence quantum yield of the fluorene scaffold makes it an excellent fluorophore for biological imaging. The ability to attach biomolecules or targeting moieties to the fluorene core via the bromo-functional group allows for the creation of probes that can selectively label and visualize specific cellular components or processes.

Fluorene-based fluorophores are particularly promising for two-photon fluorescence microscopy (2PFM), an advanced imaging technique that allows for deeper tissue penetration and reduced photodamage compared to conventional microscopy. researchgate.net Additionally, the spiro-carbon at the C9 position, similar to that in this compound, is a key structural feature in many advanced fluorescent probes, such as those based on xanthene. These probes are used for a wide range of applications, including targeted labeling of organelles, detecting small molecules within cells, and super-resolution microscopy. nih.gov The synthesis often starts from precursors that can be readily modified, highlighting the importance of foundational molecules like this compound in the development of sophisticated biological tools. nih.gov

Advanced Materials Science Applications

The fluorene moiety is a cornerstone in the design of high-performance organic materials due to its inherent thermal and chemical stability, high photoluminescence efficiency, and tunable electronic properties through functionalization at its 2, 7, and 9 positions. The specific combination of a bromo group at the 3-position and two phenyl groups at the 9-position in this compound provides a versatile platform for creating novel materials with tailored properties.

This compound is a key intermediate in the synthesis of photoactive and electroactive materials, primarily for use in Organic Light-Emitting Diodes (OLEDs). The fluorene core provides a high-energy bandgap, which is essential for creating blue-emitting materials, a critical component for full-color displays and white lighting applications.

The bromo-functionalization of the fluorene core allows for further chemical modifications through cross-coupling reactions, such as the Suzuki or Heck reactions. This enables the attachment of various functional groups to tune the electronic and optical properties of the final material. For instance, derivatives of bromo-fluorene compounds are used to synthesize host materials for blue OLEDs. In one study, novel host materials based on spiro[benzo[c]fluorene-7,9′-fluorene] were prepared from a 9-bromo-SBFF precursor. When doped with suitable guest materials, these hosts led to highly efficient blue OLEDs with impressive performance metrics. nih.gov

The following table summarizes the performance of blue OLEDs using host materials derived from a bromo-spirobenzofluorene precursor, which demonstrates the potential of materials synthesized from bromo-fluorene derivatives.

| Host Material | Dopant | Emission Peak (nm) | Luminance Efficiency (cd/A) |

| BH-9PA | DSA-Ph | 468 | 7.03 |

| BH-9PA | BD-6MDPA | 464 | 6.60 |

Furthermore, polymers derived from fluorene units exhibit excellent charge-transporting properties. Electroactive polymers containing 4,7-diarylfluorene chromophores have been synthesized and tested as hole-transporting layers in bilayer OLEDs. These polymers demonstrate high thermal stability and suitable ionization potentials for efficient hole injection. An OLED device incorporating a polymer with 2,7-di(4-biphenyl)fluorene chromophores showed a low turn-on voltage of 3 V, a maximum brightness exceeding 200 cd/m², and a current efficiency of 1.7 cd/A. semanticscholar.orgresearchgate.net While this study does not use this compound directly, it highlights the potential of fluorene-based polymers as electroactive materials in electronic devices.

The self-assembly of molecules into well-defined nanostructures is a powerful bottom-up approach for creating functional materials. The structure of this compound, with its rigid, planar fluorene core and bulky, three-dimensional diphenyl groups, predisposes it to form ordered supramolecular assemblies through non-covalent interactions such as π-π stacking and van der Waals forces.

Research on fluorene-based materials has shown that the substituents at the C9 position play a crucial role in controlling the packing and morphology of the resulting materials. researchgate.net The two phenyl groups in this compound create significant steric hindrance, which can prevent strong intermolecular π-π stacking between the fluorene backbones. This can be advantageous in certain applications, such as in OLEDs, where it can lead to materials with a higher glass transition temperature and more stable amorphous morphologies, preventing crystallization that can degrade device performance.

In the solid state, fluorene-based molecules with linear "push-pull" electronic structures have been observed to form antiparallel molecular dimers in their crystal packing. bldpharm.com The fluorene units of adjacent molecules can arrange in a coplanar fashion, forming columns. The bromo-substituent on the fluorene ring can further influence these intermolecular interactions through halogen bonding, providing an additional tool for directing the supramolecular assembly. While specific studies on the supramolecular assemblies of this compound are not widely available, the principles of supramolecular chemistry suggest that its unique structure would allow for the design of complex, self-assembled architectures with controlled morphology.

Polymers with a high refractive index are in demand for various optical applications, including advanced display devices, optical adhesives, and encapsulants for OLEDs. The refractive index of a polymer is related to its molar refraction and molecular volume. Incorporating structural units with high molar refraction is a key strategy for increasing the refractive index of polymers.

The fluorene group, with its high carbon density and aromaticity, is an excellent candidate for inclusion in high refractive index polymers. ucf.edu Polyimides containing fluorene moieties have been shown to exhibit high refractive indices. For example, polyimides synthesized from fluorene-containing diamines and sulfur-containing dianhydrides have demonstrated refractive indices in the range of 1.6951–1.7258. orgsyn.org

The presence of a bromine atom in this compound is also expected to contribute significantly to a higher refractive index, as halogens (with the exception of fluorine) are known to increase molar refraction. rsc.org Therefore, incorporating this compound as a monomer into polymer chains, for instance, by converting it into a diamine and then polymerizing it with a dianhydride to form a polyimide, is a promising strategy for developing new high refractive index polymers.

The table below presents the refractive indices of some polyimides containing fluorene and sulfur, illustrating the potential for achieving high refractive indices with such structures.

| Polymer | Refractive Index (n) |

| PI (3SDEA/APF) | 1.6951 |

| PI (3SDEA/OAPF) | 1.7023 |

| PI (3SDEA/ASPF) | 1.7258 |

| PI (FPSP/3SDA) | 1.7189 |

| PI (FPSP/ASPF) | 1.7251 |

These examples, while not directly employing this compound, strongly support the potential of its derivatives in the creation of high refractive index polymers for advanced optical applications.

Future Research Directions and Challenges

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The conventional synthesis of 3-Bromo-9,9-diphenyl-9H-fluorene and its precursors can involve multi-step processes that present challenges in terms of yield, purity, and environmental impact. For instance, related fluorene (B118485) derivatives are often synthesized using organometallic reagents like butyllithium (B86547), which is pyrophoric, or through Grignard reactions followed by acid-catalyzed cyclization, which can require stringent anhydrous conditions and complex purification procedures. orgsyn.orgchemicalbook.com

Future research is directed towards creating more efficient and sustainable synthetic pathways. Key goals include:

Catalytic C-H Activation: Developing methods to directly install the diphenyl groups onto the fluorene core via C-H activation would represent a significant leap in atom economy, avoiding the pre-functionalization steps currently required.

Greener Solvents and Reagents: A major challenge is the replacement of hazardous solvents and stoichiometric reagents with more benign alternatives. Research into performing these syntheses in greener solvents or under solvent-free conditions is crucial.

Flow Chemistry: Implementing continuous flow processes for the synthesis could offer better control over reaction parameters, improve safety, especially when handling hazardous intermediates, and facilitate easier scale-up.

| Sustainability | High E-factor (waste/product ratio), use of hazardous materials. | Low E-factor, reduced hazard profile. |

Exploration of Advanced Functionalization Strategies for Tunable Properties

The bromine atom at the C-3 position is a versatile synthetic handle, primarily utilized for post-synthesis modification through transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the introduction of a wide array of functional groups, thereby tuning the electronic and photophysical properties of the final molecule.

Future research aims to move beyond simple modifications to implement sophisticated functionalization strategies:

Donor-π-Acceptor (D-π-A) Systems: By strategically attaching strong electron-donating and electron-accepting groups to the fluorene scaffold, researchers can create chromophores with significant intramolecular charge-transfer character. This is a key strategy for developing materials with large nonlinear optical (NLO) responses for applications in photonics and optical data processing. nih.gov

Fluorination: The introduction of fluorine atoms can profoundly impact molecular properties. It can lower the HOMO/LUMO energy levels, increase electron mobility, and enhance thermal and oxidative stability. Furthermore, strategic fluorination can promote specific intermolecular interactions, such as arene-perfluoroarene stacking, which can be used to control solid-state packing and enhance chiroptical properties like circularly polarized luminescence. acs.org

Introduction of Lewis Basic Sites: Incorporating specific functional groups, such as pyridine (B92270) or other nitrogen-containing heterocycles, can impart new functionalities. For example, in the context of perovskite solar cells, these Lewis basic sites can coordinate to lead ions at the perovskite surface, passivating defects and improving device efficiency and long-term stability. acs.org

Table 2: Impact of Functional Groups on Material Properties

| Functionalization Strategy | Target Property | Anticipated Effect | Relevant Application |

|---|---|---|---|

| Attaching Dicyanovinyl Group | Nonlinear Optical (NLO) Response | Creates strong D-π-A character, enhancing hyperpolarizability (β). nih.gov | Optical Switches, Frequency Doubling |

| Attaching Pyridine Moiety | Defect Passivation | Lewis basic nitrogen coordinates to perovskite surface, reducing charge traps. acs.org | Perovskite Solar Cells |

| Attaching Pentafluorophenyl Group | Chiroptical Response | Induces stable helical structures through arene-perfluoroarene interactions, increasing g_lum. acs.org | CP-OLEDs, Security Inks |

In-depth Understanding of Structure-Property Relationships through Integrated Experimental and Computational Approaches

A predictive understanding of how molecular structure dictates material function is the ultimate goal of materials science. For this compound derivatives, this involves correlating atomic-level changes with macroscopic properties like light emission color, charge carrier mobility, and thermal stability.

Future research must intensify the synergy between experimental synthesis and computational modeling:

Experimental Validation: This involves the systematic synthesis of a library of derivatives where single structural parameters are varied methodically. These compounds must then be subjected to rigorous characterization, including advanced photophysical measurements (e.g., quantum yield, lifetime), electrochemical analysis (cyclic voltammetry), and structural analysis (single-crystal X-ray diffraction). nih.gov

Computational Modeling: Quantum chemical calculations, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are indispensable. These methods can predict ground and excited-state properties, including HOMO/LUMO energy levels, absorption and emission wavelengths, and charge distribution. These predictions can guide synthetic efforts by identifying the most promising candidate structures before they are synthesized. nih.gov

Integrated Feedback Loop: The most powerful approach is an iterative loop where computational predictions guide the design of new molecules. These molecules are then synthesized and characterized experimentally. The experimental results are, in turn, used to benchmark and refine the computational models, leading to increasingly accurate predictions and a deeper fundamental understanding of the underlying structure-property relationships.

Table 3: Integrated Approach to Understanding Structure-Property Relationships

| Structural Modification | Computational Prediction (DFT) | Experimental Observation | Refined Understanding |

|---|---|---|---|

| Lengthening π-conjugation via Suzuki coupling | Red-shift in calculated emission wavelength; Decreased bandgap. | Measured emission shifts from blue to green; HOMO-LUMO gap decreases. | Confirms the direct correlation between conjugation length and emission energy. |

| Introducing a nitro-group acceptor | Large calculated dipole moment change between ground and excited states. nih.gov | High measured second-order hyperpolarizability (β). nih.gov | Validates the D-π-A design principle for enhancing NLO properties. |

Expansion of Applications in Multifunctional Materials and Devices

While this compound is a known component in high-performance blue Organic Light-Emitting Diodes (OLEDs) codchem.com, its potential extends far beyond this single application. The ability to precisely tune its properties through functionalization opens the door to a wide range of advanced electronic and photonic devices.

Future research will focus on expanding its applications into new and multifunctional areas:

Organic Photovoltaics (OPVs) and Perovskite Solar Cells (PSCs): Fluorene-based materials are excellent candidates for hole-transporting materials (HTMs) due to their high thermal stability and suitable energy levels. Derivatives of this compound can be designed to have optimized energy levels that align perfectly with the perovskite absorber layer, facilitating efficient hole extraction and transport. acs.org

Organic Field-Effect Transistors (OFETs): The rigid fluorene core is conducive to the ordered packing required for efficient charge transport in the solid state. By attaching different functional groups, the semiconducting behavior can be modulated from p-type to n-type, enabling its use in complementary logic circuits. nbinno.com

Sensors and Bio-imaging: Functionalization with specific receptor units could lead to fluorescent chemosensors that exhibit a change in emission upon binding to a target analyte. The high quantum yield of many fluorene derivatives makes them attractive for such applications.

Multifunctional Materials: A significant future direction is the integration of multiple functionalities into a single material. For example, a derivative could be designed to be both emissive and have a large NLO response, or to be both a good charge transporter and a chiral emitter for CP-OLEDs.

Table 4: Potential Future Applications for this compound Derivatives

| Application Area | Required Material Property | Functionalization Strategy |

|---|---|---|

| Perovskite Solar Cells | High hole mobility, suitable HOMO level, defect passivation. | Incorporate triarylamine moieties and Lewis basic groups. acs.org |

| Organic Field-Effect Transistors | High charge carrier mobility, good film-forming properties. | Introduce groups that promote π-stacking, ensure solubility. nbinno.com |

| Nonlinear Optics | Large molecular hyperpolarizability (β). | Create D-π-A structures with strong donor and acceptor groups. nih.gov |

常见问题

Basic Questions

Q. What are the optimized synthetic routes for 3-Bromo-9,9-diphenyl-9H-fluorene, and how can purity be ensured?

- Methodology : The synthesis typically involves bromination of 9,9-diphenylfluorene using electrophilic brominating agents (e.g., NBS or Br₂ in the presence of a Lewis acid). Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from toluene. Purity (>98%) is confirmed by HPLC or GC analysis .

- Key Considerations : Monitor reaction temperature to avoid over-bromination. Use inert atmospheres (N₂/Ar) to prevent oxidation of intermediates.

Q. What safety protocols are critical when handling this compound?

- Methodology : Use PPE (gloves, goggles, lab coat) and work in a fume hood. The compound may exhibit hazards similar to brominated aromatics (e.g., H302: harmful if swallowed). Store in sealed containers at room temperature, away from oxidizers and moisture. Spills should be absorbed with inert material (e.g., vermiculite) and disposed of as hazardous waste .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Assign peaks using the aromatic region (δ 6.5–8.5 ppm) and fluorene backbone protons.

- Mass Spectrometry (EI-MS) : Confirm molecular weight (397.31 g/mol) via [M]⁺ ion.

- FT-IR : Identify C-Br stretching (~500–600 cm⁻¹) and aromatic C-H vibrations .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Methodology : Grow single crystals via slow evaporation from dichloromethane/hexane. Collect diffraction data using Mo-Kα radiation (λ = 0.71073 Å). Refine structures using SHELXL (for small molecules) or SHELXE (for twinned crystals). Analyze dihedral angles between fluorene and phenyl groups to assess steric effects .

- Challenges : Crystallization may require seeding due to high molecular symmetry. Use PLATON to check for missed symmetry.

Q. How does bromine position (2-, 3-, or 4-) influence optoelectronic properties in 9,9-diphenylfluorene derivatives?

- Methodology : Compare HOMO-LUMO gaps via DFT calculations (e.g., Gaussian 16) and experimental UV-Vis spectroscopy. For 3-bromo derivatives, the meta-substitution disrupts conjugation less than para, leading to red-shifted emission. Electrochemical studies (cyclic voltammetry) reveal oxidation potentials correlated with substituent effects .

- Data Contradictions : Computational models may underestimate steric hindrance from diphenyl groups, requiring empirical validation.

Q. What strategies improve regioselectivity in bromination of 9,9-diphenylfluorene?

- Methodology : Use directing groups (e.g., –NO₂) or steric control (bulky solvents like DMF) to favor 3-bromo products. Kinetic vs. thermodynamic control is assessed by varying reaction time and temperature. Monitor intermediates via LC-MS .

- Mitigation : Competing side products (e.g., di-brominated species) are minimized by limiting Br₂ stoichiometry (1.1 eq.).

Q. How can this compound be functionalized for use in charge-transport materials?

- Methodology : Perform Suzuki-Miyaura coupling with aryl boronic acids to introduce electron-deficient groups (e.g., –CN, –CF₃). Optimize catalyst (Pd(PPh₃)₄) and base (K₂CO₃) in THF/H₂O. Characterize hole mobility via space-charge-limited current (SCLC) measurements in thin-film devices .

- Challenges : Steric bulk from diphenyl groups reduces reactivity; microwave-assisted synthesis may enhance yields.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。